1,10-Phenanthroline-2-boronic acid
Overview
Description
1,10-Phenanthroline-2-boronic acid is a chemical compound with the molecular formula C12H9BN2O2. It is a derivative of phenanthroline, a heterocyclic aromatic organic compound, with a boronic acid functional group attached to the second position of the phenanthroline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1,10-phenanthroline with boronic acid under specific reaction conditions, such as the use of a catalyst and controlled temperature. Another approach is the direct borylation of phenanthroline using boronic acid derivatives in the presence of a suitable solvent and base.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-2-boronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boronic acid group, which can participate in coordination chemistry and form complexes with metal ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as metal complexes that can be used in further applications.
Scientific Research Applications
1,10-Phenanthroline-2-boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form complexes with metal ions, which can be utilized in catalysis and material science. In biology, it serves as a probe for detecting metal ions in biological systems, aiding in the study of metalloproteins and enzymes. In industry, it is used in the synthesis of advanced materials and as a building block for organic synthesis.
Mechanism of Action
The mechanism by which 1,10-Phenanthroline-2-boronic acid exerts its effects involves its ability to coordinate with metal ions through the boronic acid group. This coordination can modulate the activity of metalloenzymes and other metal-containing biomolecules, leading to specific biological effects. The molecular targets and pathways involved depend on the specific application and the metal ions involved in the coordination process.
Comparison with Similar Compounds
1,10-Phenanthroline-2-boronic acid is unique compared to other similar compounds due to its specific structure and functional group. Similar compounds include other phenanthroline derivatives and boronic acid derivatives, which may have different coordination properties and applications. The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in various scientific fields.
Properties
IUPAC Name |
1,10-phenanthrolin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BN2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSZIDVJZOSKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=C(C=C1)C=CC3=C2N=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681900 | |
Record name | 1,10-Phenanthrolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009112-34-8 | |
Record name | 1,10-Phenanthrolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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